molecular formula C15H10O3 B1615806 2-Methoxyanthraquinone CAS No. 3274-20-2

2-Methoxyanthraquinone

Cat. No. B1615806
CAS RN: 3274-20-2
M. Wt: 238.24 g/mol
InChI Key: APLQXUAECQNQFE-UHFFFAOYSA-N
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Description

2-Methoxyanthraquinone is a natural product found in Jatropha curcas, Gynochthodes officinalis, and Prismatomeris tetrandra with data available.

Scientific Research Applications

  • Antibacterial Activity

    • 2-Methoxyanthraquinone exhibits antibacterial properties. A study demonstrated its effectiveness against Salmonella enterica, particularly when converted into glycosylated derivatives. These derivatives showed enhanced in vitro antibacterial activity compared to their aglycons (Mfonku et al., 2020).
  • Photochemical Properties

    • This compound is involved in photochemical reactions, such as nucleophilic substitution with amines and other nucleophiles. For example, 2-Methoxyanthraquinone undergoes photochemical substitution with ammonia, producing different anthraquinone derivatives depending on oxygen availability during the reaction (Griffiths & Hawkins, 1975).
  • Antiosteoporotic Activity

    • A study focusing on Morinda officinalis isolated 2-Methoxyanthraquinone among other compounds, showing its potential in promoting osteoblast proliferation and inhibiting osteoclast activity. This suggests its possible use in therapies against osteoporosis (Wu et al., 2009).
  • Synthetic Applications

    • 2-Methoxyanthraquinone is a key compound in synthetic chemistry, used in various chemical reactions to produce hydroxyanthraquinones and other derivatives. Its reactivity and the ability to undergo transformations like demethylation are significant for synthesizing new compounds (Preston et al., 1983).
  • Biological Activity Inhibition

    • Research has shown that derivatives of 2-Methoxyanthraquinone can act as inhibitors for human leukocyte elastase and cathepsin G, important in diseases involving abnormal degradation of connective tissue, such as pulmonary emphysema and rheumatoid arthritis (Zembower et al., 1992).
  • Chemical Constituents in Plants

    • Studies on the roots of plants like Morinda officinalis have identified 2-Methoxyanthraquinone as a key chemical constituent. This discovery contributes to understanding the chemical makeup of medicinal plants and their potential therapeutic uses (Zhang et al., 2010).
  • Photochemical Behavior Study

    • An investigation into the photochemical behavior of 2-Methoxyanthraquinone revealed that it undergoes photoreduction to anthrahydroquinones under specific conditions, an important aspect in the study of photochemistry (Ahmed et al., 1973).
  • Photophysical and Photochemical Processes

    • A study using femtosecond transient absorption spectroscopy explored the photophysical and photochemical processes of 1-acetoxy-2-methoxyanthraquinone, a derivative of 2-Methoxyanthraquinone. This research contributes to understanding the dynamics of photochemical reactions at the molecular level (Pritchina et al., 2007).

properties

CAS RN

3274-20-2

Product Name

2-Methoxyanthraquinone

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-methoxyanthracene-9,10-dione

InChI

InChI=1S/C15H10O3/c1-18-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3

InChI Key

APLQXUAECQNQFE-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Other CAS RN

3274-20-2

vapor_pressure

6.85e-11 mmHg

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The method was similar to that in Example 1, using 10.8 g (0.1 mols) of anisole and 20.2 g (0.1 mols) of phthalic acid dichloride. The product was 19.0 g (60% yield) of 2-methoxy-9,10-anthraquinone (13), m.p. 195°-197° C.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

First, the intermediate 2-methoxy-9,10-anthraquinone was prepared. A solution of 2-chloro-9,10-anthraquinone (10.08 g, 42 mmol) in 100 mL of N,N-dimethylformamide was treated with 25 mL of 25% sodium methoxide in methanol. The stirred reaction mixture was heated in a 120° C. oil bath for 6 h under nitrogen, then cooled to ambient. The product was precipitated into aqueous HCl (0.5 M, 250 mL), collected, washed with water and dried. The product was purified by recrystallization from a mixture of toluene and heptane to provide 1.6 g (16%) of a light yellow solid. This intermediate was characterized by 1H NMR: (300 MHz, CDCl3) δ 4.00 (s, 3H), 7.28 (d, 1H), 7.29 (d, 1H), 7.70 (m, 2H), 8.26 (s, 1H), 8.30 (m, 2H).
Quantity
10.08 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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